molecular formula C18H11ClN2OS B5548794 2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5548794
M. Wt: 338.8 g/mol
InChI Key: LVEJPOKAFQJENF-PFKGSKDKSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolo and benzimidazole derivatives involves multiple steps, including cyclizations and bond formations. For instance, a one-pot reaction involving o-phenylenediamine, aryl isothiocyanate, and methyl acetylenecarboxylate in toluene-dichloromethane without any catalyst under reflux conditions can produce N-aryl-N-[1,3]thiazino[3,4a][1,3]benzimidazol-1-ylidenamines in 60-70% yield, showcasing a method for creating structurally similar compounds (Alizadeh et al., 2010).

Molecular Structure Analysis

Crystal structure analysis reveals the spatial arrangement and bonding interactions within molecules. For related compounds, single crystal X-ray diffraction analysis helps in understanding the molecular geometry and intermolecular interactions, as seen in studies of certain thiazolo[3,2-a]benzimidazole derivatives (Kılcıgil & Kuş, 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of thiazolo[3,2-a]benzimidazole derivatives are influenced by their functional groups and molecular structure. The presence of chlorophenyl and thiazolo[3,2-a]benzimidazole groups can affect the electronic, vibrational, and structural properties, as explored through spectroscopic and quantum chemical analyses for similar compounds (Venil et al., 2021).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline form, are crucial for understanding the behavior of these compounds under different conditions. Spectroscopic identification and molecular docking studies provide insights into the structural features that influence these properties (Shanmugapriya et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability, and susceptibility to hydrolysis, are determined by the molecular structure. For instance, N- and O-glucuronides formation from related compounds indicates the metabolic pathways and chemical stability under physiological conditions (Janssen et al., 1982).

properties

IUPAC Name

(2Z)-2-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-8-2-1-6-12(13)7-5-11-16-17(22)21-15-10-4-3-9-14(15)20-18(21)23-16/h1-11H/b7-5+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEJPOKAFQJENF-PFKGSKDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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